4-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol
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Overview
Description
4-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 2,3-dihydro-1H-inden-1-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2-methylphenol with 2,3-dihydro-1H-indene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure may exhibit antioxidant properties, making it of interest in biological studies.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, its antioxidant activity may involve the scavenging of free radicals and the inhibition of oxidative stress pathways. Additionally, its potential antimicrobial effects could be attributed to the disruption of microbial cell membranes or interference with essential enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indene structure but lacks the phenolic hydroxyl group.
2-Methylphenol (o-Cresol): Contains the methylphenol structure but lacks the indene moiety.
4-Hydroxy-2-methylphenol: Similar phenolic structure but without the indene substitution.
Uniqueness
4-(2,3-Dihydro-1H-inden-1-yl)-2-methylphenol is unique due to the combination of the indene and phenolic structures, which imparts distinct chemical and physical properties
Properties
CAS No. |
878131-58-9 |
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Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-1-yl)-2-methylphenol |
InChI |
InChI=1S/C16H16O/c1-11-10-13(7-9-16(11)17)15-8-6-12-4-2-3-5-14(12)15/h2-5,7,9-10,15,17H,6,8H2,1H3 |
InChI Key |
VRTIZMMUAJUAME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCC3=CC=CC=C23)O |
Origin of Product |
United States |
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